molecular formula C6H4BrN3 B1371730 5-Bromo-2-pyrimidineacetonitrile CAS No. 831203-15-7

5-Bromo-2-pyrimidineacetonitrile

Cat. No.: B1371730
CAS No.: 831203-15-7
M. Wt: 198.02 g/mol
InChI Key: XLGDBMBECTZVKI-UHFFFAOYSA-N
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Description

5-Bromo-2-pyrimidineacetonitrile: is a chemical compound with the molecular formula C6H4BrN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and a nitrile group at the 2-position of the pyrimidine ring makes this compound particularly interesting for various chemical and pharmaceutical applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-pyrimidineacetonitrile can be achieved through several methods. One common method involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is typically carried out in a single step, making it efficient and cost-effective . Another method involves the use of 2-Pyrimidineacetic acid, 5-bromo-α-cyano-, 1,1-dimethylethyl ester as a starting material .

Industrial Production Methods: For industrial-scale production, the method involving 2-bromomalonaldehyde and amidine compounds is preferred due to its simplicity and scalability. This method allows for large-scale production with relatively low cost and high yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-pyrimidineacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrimidine compounds.

    Reduction Products: Amino derivatives of pyrimidine.

Scientific Research Applications

5-Bromo-2-pyrimidineacetonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-pyrimidineacetonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGDBMBECTZVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672019
Record name (5-Bromopyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831203-15-7
Record name (5-Bromopyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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